molecular formula C7H14N4O4 B601078 D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture) CAS No. 570410-72-9

D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)

Cat. No. B601078
M. Wt: 218.21
InChI Key:
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Description

D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is a compound used in the synthesis of N4-alkyl-5-azacytidines as mutagenic agents . It can be obtained from 5-Aza-2’-deoxy Cytidine, which can be used as a cancer treatment, particularly to inhibit the growth of pancreatic endocrine tumor cell lines .


Synthesis Analysis

D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is synthesized from 5-Aza-2’-deoxy Cytidine . It is used in the synthesis of N4-alkyl-5-azacytidines, which are known to be mutagenic agents .


Molecular Structure Analysis

The molecule contains a total of 29 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . It has 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .

Scientific Research Applications

Chemical Stability and Decomposition

D-2'-Deoxyribofuranosyl-3-guanylurea, as a decomposition product of decitabine, has been extensively studied for its chemical stability. In alkaline solutions, it undergoes a reversible decomposition process, forming various intermediates and byproducts (Lin, Momparler, & Rivard, 1981). The characterization of these decomposition products is crucial for understanding the pharmacokinetics and clinical development of related drugs like decitabine (Liu et al., 2006).

Environmental Impact and Biodegradation

Studies have identified the presence of guanylurea, a related compound, in wastewater and its accumulation due to poor biodegradation. For instance, the microbial degradation of guanylurea was explored using Pseudomonas mendocina, offering insights into potential bioremediation strategies (Tassoulas et al., 2021).

Thermal Decomposition Analysis

The thermal decomposition behavior of N-guanylurea-dinitramide (GUDN), a compound structurally related to D-2'-Deoxyribofuranosyl-3-guanylurea, has been investigated using various methods like theoretical simulations and mass spectrometry. This research is significant for understanding the safety and stability of materials in practical applications (Jiang et al., 2021).

properties

IUPAC Name

1-(diaminomethylidene)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUQMXPKKFTIJO-PYHARJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1NC(=O)N=C(N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(diaminomethylidene)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

CAS RN

570410-72-9
Record name 570410-72-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Reactant of Route 2
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Reactant of Route 3
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Reactant of Route 4
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Reactant of Route 5
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Reactant of Route 6
D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)

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